

The Role of OP-5244 in the Adenosine Pathway: A Technical Guide

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Compound of Interest

Compound Name: OP-5244

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **OP-5244**, a potent and orally bioavailable small-molecule inhibitor of CD73. It details its mechanism of action within the adenosine pathway, summarizes key preclinical data, and outlines the experimental basis for its characterization. This document is intended to serve as a comprehensive resource for professionals engaged in oncology research and drug development.

Introduction to the Adenosinergic Pathway and the Role of CD73

The adenosinergic pathway is a critical regulator of immune responses, particularly within the tumor microenvironment (TME).[1][2][3] Extracellular adenosine, a potent immunosuppressive molecule, is generated through the sequential hydrolysis of adenosine triphosphate (ATP) and adenosine monophosphate (AMP). A key enzyme in this process is ecto-5'-nucleotidase (CD73), which catalyzes the dephosphorylation of AMP to adenosine.[1][3][4]

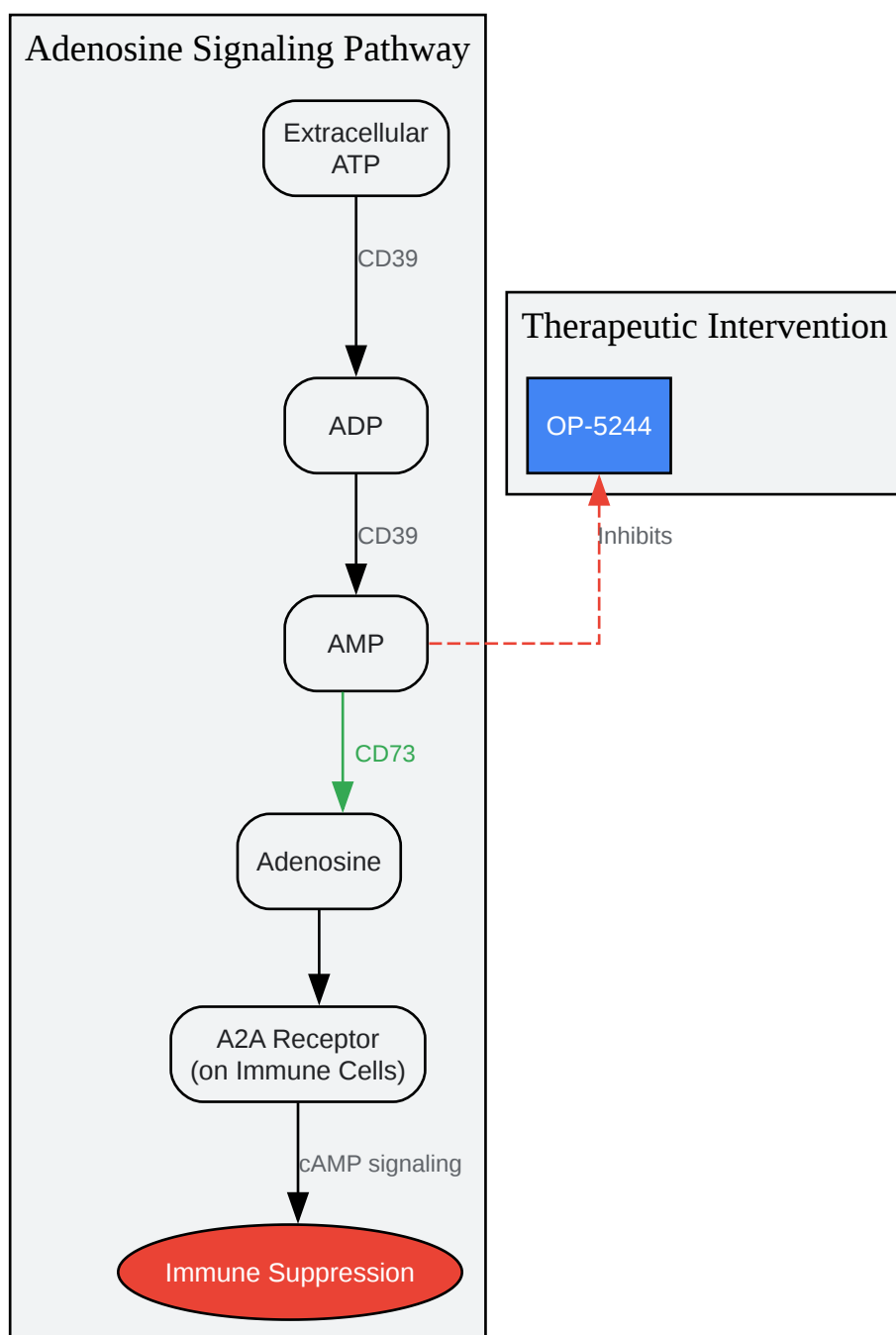
In many cancer types, CD73 is overexpressed, leading to an accumulation of adenosine in the TME.[1][3][4] This elevated adenosine level suppresses the activity of various immune cells, including T cells and natural killer (NK) cells, thereby enabling tumor cells to evade immune surveillance.[4] Consequently, targeting CD73 to inhibit adenosine production has emerged as a promising strategy in cancer immunotherapy.[1][3]

OP-5244: A Potent Inhibitor of CD73

OP-5244 is a novel, orally bioavailable small-molecule inhibitor designed to target CD73.[1][3][5] It acts by blocking the enzymatic activity of CD73, thereby preventing the conversion of AMP to immunosuppressive adenosine.[1][3][5] Preclinical studies have demonstrated that **OP-5244** is a highly potent inhibitor of CD73 with the potential to reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity.[1][2][3][6]

Mechanism of Action

OP-5244 functions as a competitive inhibitor of CD73.[4] By binding to the active site of the enzyme, it prevents the substrate (AMP) from being hydrolyzed, thus directly blocking the production of adenosine.[1][3] This reduction in extracellular adenosine alleviates the suppression of immune cells within the tumor microenvironment, leading to an enhanced anti-tumor immune response.



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Figure 1: Mechanism of action of **OP-5244** in the adenosine pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **OP-5244** from various preclinical studies.

Table 1: In Vitro Potency of OP-5244

| Parameter | Species | Cell Line / System | Value | Reference |
|------------------|---------|--------------------------|----------------|---|
| IC ₅₀ | Human | Recombinant CD73 | 0.25 nM | [5] [7] |
| EC ₅₀ | Human | H1568 (NSCLC) cells | 0.79 ± 0.38 nM | [5] |
| EC ₅₀ | Human | CD8 ⁺ T cells | 0.22 nM | [5] |

Table 2: In Vivo Pharmacokinetics of OP-5244

| Species | Dose (p.o.) | C _{max} (μM) | AUC (μM·h) | Reference |
|-------------------|-------------|-----------------------|------------|---------------------|
| Rat | 10 mg/kg | 0.82 | 1.96 | [5] |
| Dog | 10 mg/kg | 1.25 | 1.75 | [5] |
| Cynomolgus Monkey | 10 mg/kg | 1.72 | 14.2 | [5] |

| Species | Dose (i.v.) | Plasma Clearance (L/kg/h) | Volume of Distribution (L/kg) | Half-life (h) | Reference |
|-------------------|-------------|---------------------------|-------------------------------|---------------|---------------------|
| Rat | 0.2 mg/kg | 0.18 | 0.22 | 8.5 | [5] |
| Dog | 0.2 mg/kg | 1.22 | 0.29 | 0.82 | [5] |
| Cynomolgus Monkey | 0.2 mg/kg | 0.05 | 0.10 | 4.6 | [5] |

Table 3: In Vivo Efficacy of OP-5244

| Mouse Model | Cancer Type | Dosing Regimen | Outcome | Reference |
|-------------|------------------------|---------------------------------|--|-----------|
| EMT-6 | Murine Breast Cancer | 150 mg/kg, p.o. BID for 16 days | Increased CD8 ⁺ T cell infiltration, reversed immunosuppression | [8] |
| E.G7-OVA | Murine T Cell Lymphoma | 15 mg/kg/day, s.c. for 13 days | Tumor growth inhibition | [7][8] |

Experimental Protocols

While detailed, step-by-step protocols for the replication of all experiments are not publicly available in the cited literature, this section outlines the general methodologies employed in the key preclinical studies of **OP-5244**.

In Vitro CD73 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **OP-5244** against recombinant human CD73.

General Procedure:

- Recombinant human CD73 enzyme is incubated with varying concentrations of **OP-5244**.
- The substrate, adenosine monophosphate (AMP), is added to the reaction mixture.
- The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.
- The amount of adenosine produced is quantified, typically using high-performance liquid chromatography (HPLC) or a coupled enzyme assay that detects the phosphate released.
- The percentage of inhibition at each **OP-5244** concentration is calculated relative to a control without the inhibitor.

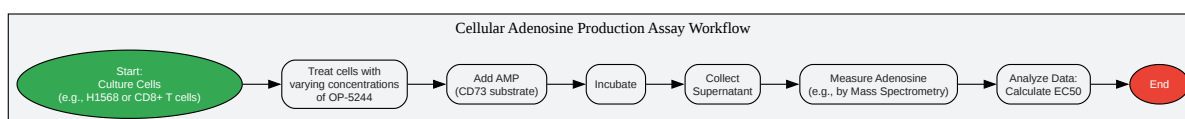
- The IC_{50} value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Adenosine Production Assay

Objective: To measure the half-maximal effective concentration (EC_{50}) of **OP-5244** in inhibiting adenosine production in cancer cells and T cells.

General Procedure:

- Human cancer cell lines (e.g., H1568) or isolated human $CD8^+$ T cells are cultured.
- The cells are treated with a range of concentrations of **OP-5244**.
- AMP is added to the cell culture medium to serve as the substrate for endogenous CD73.
- After a specific incubation period, the supernatant is collected.
- The concentration of adenosine in the supernatant is measured, often by mass spectrometry.
- The EC_{50} value is calculated by plotting the adenosine concentration against the **OP-5244** concentration and fitting the data to a dose-response curve.



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Figure 2: Generalized workflow for a cellular adenosine production assay.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of **OP-5244** in syngeneic mouse models.

General Procedure:

- Immunocompetent mice (e.g., BALB/c or C57BL/6) are inoculated with a specific number of tumor cells (e.g., EMT-6 or E.G7-OVA).
- Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups.
- **OP-5244** is administered to the treatment group according to a defined dosing schedule (e.g., oral gavage or subcutaneous infusion).[7][8]
- Tumor volume is measured regularly throughout the study.
- At the end of the study, tumors may be excised for further analysis, such as measuring the intratumoral ratio of adenosine to AMP and analyzing the infiltration of immune cells (e.g., CD8⁺ T cells) by flow cytometry.[8]
- The anti-tumor effect is assessed by comparing the tumor growth in the **OP-5244**-treated group to the vehicle control group.

Conclusion

OP-5244 is a potent, orally bioavailable inhibitor of CD73 that effectively blocks the production of immunosuppressive adenosine. Preclinical data strongly support its mechanism of action and demonstrate its potential to reverse immunosuppression and inhibit tumor growth. The quantitative data and experimental outlines provided in this guide offer a solid foundation for researchers and drug development professionals to understand the role of **OP-5244** in the adenosine pathway and its promise as a novel cancer immunotherapy agent. Further clinical investigation is warranted to establish its safety and efficacy in human patients.

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